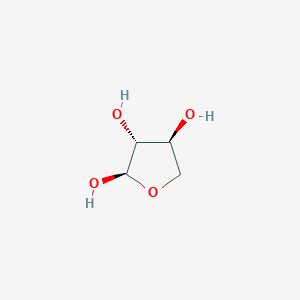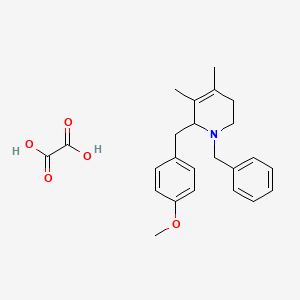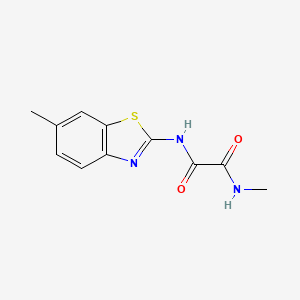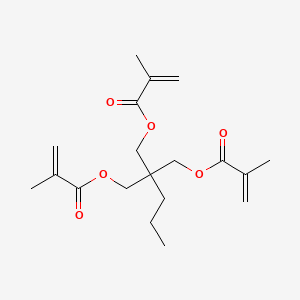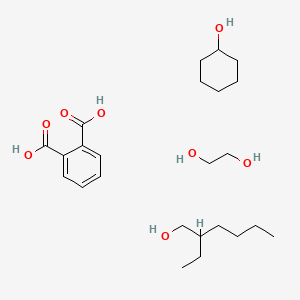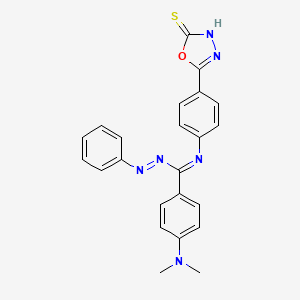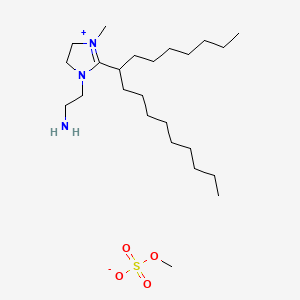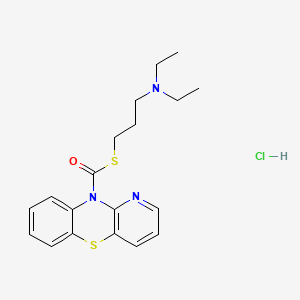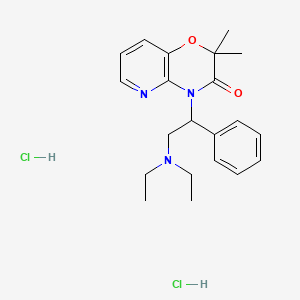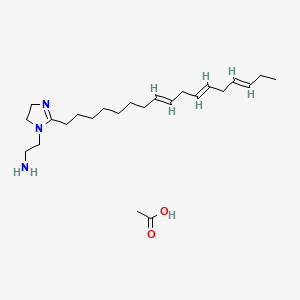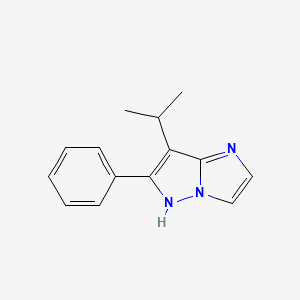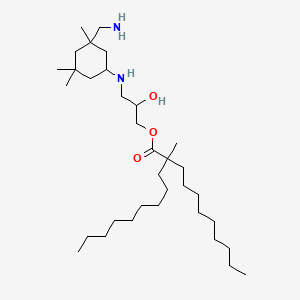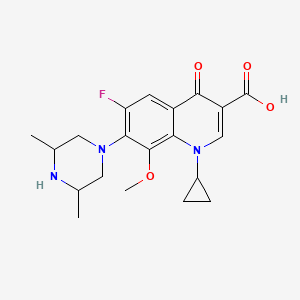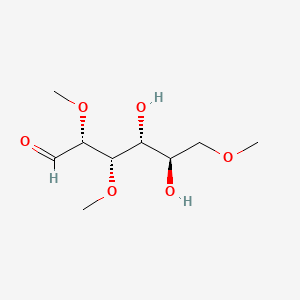
2,3,6-Tri-o-methyl-d-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,6-Tri-o-methyl-d-glucose is a derivative of glucose where the hydroxyl groups at positions 2, 3, and 6 are replaced by methoxy groups. This compound has the molecular formula C9H18O6 and a molecular weight of 222.23562 . It is a white crystalline powder that is soluble in water and some organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3,6-Tri-o-methyl-d-glucose can be synthesized through the methylation of d-glucose. The process typically involves the use of methyl iodide (CH3I) as the methylating agent and a base such as sodium hydride (NaH) or sodium hydroxide (NaOH) to deprotonate the hydroxyl groups . The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under controlled temperature conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,6-Tri-o-methyl-d-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or acids like hydrochloric acid (HCl).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,6-Tri-o-methyl-d-glucose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates and glycosides.
Biology: The compound is utilized in studies involving glucose metabolism and transport.
Medicine: It serves as a model compound in the development of glucose analogs for therapeutic purposes.
Wirkmechanismus
The mechanism of action of 2,3,6-Tri-o-methyl-d-glucose involves its interaction with enzymes and proteins involved in glucose metabolism. The methoxy groups alter the compound’s binding affinity and specificity, allowing it to act as an inhibitor or substrate in various biochemical pathways. This interaction can modulate the activity of enzymes such as hexokinase and glucose transporters, affecting glucose uptake and utilization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-o-methyl-d-glucose: This compound has an additional methoxy group at position 4.
3-o-methyl-d-glucose: Only the hydroxyl group at position 3 is replaced by a methoxy group.
Uniqueness
2,3,6-Tri-o-methyl-d-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The absence of a methoxy group at position 4 differentiates it from tetra-o-methyl derivatives, affecting its reactivity and interaction with biological molecules .
Eigenschaften
CAS-Nummer |
4234-44-0 |
|---|---|
Molekularformel |
C9H18O6 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-4,5-dihydroxy-2,3,6-trimethoxyhexanal |
InChI |
InChI=1S/C9H18O6/c1-13-5-6(11)8(12)9(15-3)7(4-10)14-2/h4,6-9,11-12H,5H2,1-3H3/t6-,7+,8-,9-/m1/s1 |
InChI-Schlüssel |
PWBXSZOZBWBLEW-BZNPZCIMSA-N |
Isomerische SMILES |
COC[C@H]([C@H]([C@@H]([C@H](C=O)OC)OC)O)O |
Kanonische SMILES |
COCC(C(C(C(C=O)OC)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


